Jmv 167
Description
Properties
CAS No. |
120775-49-7 |
|---|---|
Molecular Formula |
C51H68N8O14S |
Molecular Weight |
1049.2 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-(2-phenylethyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H68N8O14S/c1-6-8-18-38(56-46(63)40(58-50(68)72-51(3,4)5)27-33-21-23-35(24-22-33)73-74(69,70)71)45(62)54-31-44(61)55-41(28-34-30-53-37-20-14-13-17-36(34)37)47(64)57-39(19-9-7-2)48(65)59(42(49(66)67)29-43(52)60)26-25-32-15-11-10-12-16-32/h10-17,20-24,30,38-42,53H,6-9,18-19,25-29,31H2,1-5H3,(H2,52,60)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,68)(H,66,67)(H,69,70,71)/t38-,39-,40-,41+,42-/m0/s1 |
InChI Key |
QEGWRYYJMIBQEC-DNOUOQLUSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N(CCC3=CC=CC=C3)[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)N(CCC3=CC=CC=C3)C(CC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
Appearance |
Solid powder |
Other CAS No. |
120775-49-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXGWXN |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Boc-Tyr(So3H)-Nle-Gly-Trp-Nle-Asp-NHCH2-CH2-C6H5 JMV 167 JMV-167 tert-butoxycarbonyl-sulfo-tyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartic acid phenethylamide |
Origin of Product |
United States |
Foundational & Exploratory
JMV 167 (JMV-180): A Technical Guide to Cholecystokinin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cholecystokinin (CCK) receptor binding affinity of the synthetic peptide analog JMV-180, often referenced in the context of the JMV peptide series. This document summarizes key binding data, details common experimental protocols for its characterization, and visualizes the associated signaling pathways. The initial query for "JMV 167" has been interpreted as referring to the well-characterized compound JMV-180, a partial agonist at the CCKA receptor.
Quantitative Binding Affinity of JMV-180
JMV-180 exhibits a distinct binding profile for cholecystokinin receptors, acting as a partial agonist at the CCKA receptor subtype. Its affinity has been characterized in various systems, revealing high affinity for the CCKA receptor. Notably, in rat pancreatic acini, which are rich in CCKA receptors, JMV-180 has been shown to interact with both high and low-affinity states of the receptor.
| Compound | Receptor Subtype | Species/Tissue/Cell Line | Binding Parameter | Value (nM) | Reference |
| JMV-180 | CCKA | Human Neuroblastoma IMR-32 cells | IC50 | 1.7 | [1] |
| JMV-180 | CCK (High-Affinity State) | Rat Pancreatic Acini | Kd | 2.2 | [2] |
| JMV-180 | CCK (Low-Affinity State) | Rat Pancreatic Acini | Kd | 19 | [2] |
Experimental Protocols: Radioligand Binding Assay for CCK Receptors
The determination of JMV-180's binding affinity for CCK receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies.
Preparation of Receptor Source
-
Cell Culture and Membrane Preparation:
-
Cells expressing the cholecystokinin receptor of interest (e.g., IMR-32 cells for human CCKA) are cultured to a sufficient density.
-
The cells are harvested, washed with a suitable buffer (e.g., ice-cold phosphate-buffered saline), and then homogenized in a lysis buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Tissue Homogenates:
-
Tissue rich in the target receptor (e.g., rat pancreas for CCKA) is dissected and homogenized in a suitable buffer.
-
The homogenate is then processed similarly to the cell culture membrane preparation to isolate the membrane fraction.
-
Competitive Binding Assay
-
Incubation: A constant concentration of a radiolabeled CCK receptor ligand (e.g., [125I]CCK-8) is incubated with the receptor preparation.
-
Competition: Increasing concentrations of the unlabeled competing ligand (JMV-180) are added to the incubation mixture.
-
Non-specific Binding Control: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled, potent CCK receptor ligand to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a specific duration at a controlled temperature (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
Data Analysis
-
The specific binding at each concentration of the competing ligand is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting sigmoidal curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Signaling Pathways of the CCKA Receptor
References
In-Depth Technical Guide to JMV 167: A Cholecystokinin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 167 is a potent and selective antagonist of the cholecystokinin (CCK) receptors, playing a crucial role in the modulation of physiological processes mediated by CCK. This technical guide provides a comprehensive overview of the molecular structure, properties, and pharmacological characteristics of this compound. It includes a summary of its chemical and physical properties, a detailed exploration of its mechanism of action through the CCK receptor signaling pathway, and available data on its biological effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on gastroenterology and neuroscience.
Core Molecular and Chemical Properties
This compound is a synthetic peptide analog designed to competitively inhibit the binding of cholecystokinin to its receptors. Its structure and properties are summarized below.
| Property | Value | Source |
| CAS Number | 120775-49-7 | [1][2] |
| Molecular Formula | C51H68N8O14S | [2] |
| Molecular Weight | 1049.21 g/mol | [2] |
| Sequence | Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-2-Phenylethylamine | N/A |
| Description | Cholecystokinin receptor antagonist | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as an antagonist at cholecystokinin receptors, specifically the CCKA and CCKB subtypes.[3] These receptors are G-protein coupled receptors (GPCRs) that are approximately 50% homologous.[4] The CCKA receptor is found predominantly in the gastrointestinal tract, while the CCKB receptor is more prevalent in the central nervous system.[3][5]
Upon binding of the endogenous ligand, cholecystokinin, these receptors typically activate a Gq/11 protein, which in turn stimulates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including pancreatic enzyme secretion, gallbladder contraction, and modulation of neurotransmission.[6]
This compound, as a competitive antagonist, binds to the CCK receptors but does not elicit this downstream signaling cascade. By occupying the receptor's binding site, it prevents CCK from binding and initiating its biological effects.
Signaling Pathway Diagram
Caption: CCK Receptor Signaling Pathway and the Antagonistic Action of this compound.
Pharmacological Effects and Potential Applications
While specific quantitative data for this compound is limited in publicly available literature, the effects of related CCK antagonists have been studied. For instance, CCK antagonists are known to influence food intake and gastrointestinal motility. The administration of CCK-8, a CCK agonist, has been shown to inhibit food intake, and this effect can be modulated by CCK antagonists.[7]
The development of CCK receptor antagonists like this compound holds therapeutic potential in various conditions, including:
-
Gastrointestinal Disorders: Regulation of pancreatic secretion and gallbladder function.
-
Appetite Control: Modulation of satiety signals.
-
Pain Management: CCK is implicated in nociceptive pathways.
-
Anxiety and Panic Disorders: The CCKB receptor is a target for anxiolytic drug development.
Further research is necessary to fully elucidate the specific pharmacological profile and therapeutic utility of this compound.
Experimental Protocols
General Workflow for a Competitive Binding Assay
Caption: General Experimental Workflow for a Competitive Radioligand Binding Assay.
Methodology in brief:
-
Membrane Preparation: Cell lines overexpressing either CCKA or CCKB receptors are cultured, harvested, and homogenized to isolate cell membranes. The protein concentration of the membrane preparation is determined.
-
Binding Assay: A constant concentration of a radiolabeled CCK agonist (e.g., [¹²⁵I]CCK-8) is incubated with the membrane preparation in the absence or presence of increasing concentrations of the unlabeled antagonist (this compound).
-
Separation: The reaction is terminated, and the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to reduce non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the cholecystokinin system. Its antagonist activity at both CCKA and CCKB receptors makes it a compound of interest for potential therapeutic applications in a range of disorders. This guide provides a foundational understanding of its molecular and pharmacological characteristics to support further scientific inquiry and drug development efforts. While specific quantitative data on this compound remains somewhat limited in comparison to other CCK receptor ligands, the information presented here serves as a comprehensive starting point for researchers in the field.
References
- 1. This compound | 120775-49-7 [chemicalbook.com]
- 2. This compound, CAS [[120775-49-7]] | BIOZOL [biozol.de]
- 3. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 6. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a new cholecystokinin analogue (JMV 236) on food intake and brain monoamines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
JMV 180: A Technical Guide to its Selectivity for CCK Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 180 is a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK) that has been instrumental in elucidating the complex pharmacology of the CCK receptor system. It is particularly noted for its ability to differentiate between high- and low-affinity states of the cholecystokinin A (CCKA or CCK1) receptor, exhibiting a unique pharmacological profile that varies across different species and tissues. This technical guide provides a comprehensive overview of the selectivity of JMV 180 for CCK receptor subtypes, with a focus on its binding affinity and functional activity at the CCK1 receptor.
Quantitative Data on JMV 180 Interaction with CCK1 Receptors
The following table summarizes the available quantitative data for the binding affinity and functional potency of JMV 180 at the CCK1 receptor. It is important to note that extensive literature searches did not yield quantitative data for the binding affinity or functional potency of JMV 180 at the cholecystokinin B (CCKB or CCK2) receptor. Therefore, a direct quantitative comparison of selectivity is not currently possible.
| Parameter | Receptor Subtype | Tissue/Cell Line | Species | Value | Citation |
| Binding Affinity (Kd) | CCK1 (High-Affinity) | Pancreatic Acini | Rat | 2.2 nM | [1][2] |
| CCK1 (Low-Affinity) | Pancreatic Acini | Rat | 19 nM | [1][2] | |
| Inhibition of Binding (IC50) | CCK1 | IMR-32 Human Neuroblastoma Cells | Human | 1.7 nM | [3] |
| Functional Activity (EC50) | CCK1 (Phosphatidylinositol Labeling) | Pancreatic Acini | Rat | 29.4 ± 8.3 nM | |
| CCK1 (Phosphatidic Acid Labeling) | Pancreatic Acini | Rat | 23.8 ± 7.4 nM | ||
| Functional Antagonism (IC50) | CCK1 (CCK-8-S-induced 45Ca2+ efflux) | IMR-32 Human Neuroblastoma Cells | Human | 50 nM | [3] |
| Functional Antagonism (pA2) | CCK1 (CCK-8-induced amylase release) | Pancreatic Acini | Rabbit | 7.5 | [4] |
| CCK1 (CCK-8-induced contraction) | Gallbladder Smooth Muscle | Rabbit | 7.9 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity of a test compound (JMV 180) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat pancreas) or cultured cells (e.g., IMR-32) expressing CCK receptors are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled CCK receptor ligand (e.g., 125I-CCK-8).
-
Increasing concentrations of the unlabeled test compound (JMV 180) are added to compete for binding.
-
The reaction is carried out in a specific binding buffer at a controlled temperature and for a set duration to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
5. Data Analysis:
-
The data are analyzed using non-linear regression to generate a competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Phospholipase C (PLC) Activation (Inositol Phosphate Accumulation)
This assay measures the functional activity of a compound by quantifying the production of inositol phosphates, a downstream signaling molecule following the activation of Gq-coupled receptors like CCK1.
1. Cell Culture and Labeling:
-
Cells expressing CCK1 receptors (e.g., rat pancreatic acini) are cultured in an appropriate medium.
-
The cells are pre-incubated with [3H]-myo-inositol for a sufficient period to allow for its incorporation into membrane phosphoinositides.
2. Stimulation:
-
The labeled cells are washed to remove unincorporated [3H]-myo-inositol.
-
The cells are then incubated in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
The cells are stimulated with various concentrations of the test compound (JMV 180) for a specific time at 37°C.
3. Extraction of Inositol Phosphates:
-
The stimulation is terminated by the addition of a strong acid (e.g., trichloroacetic acid or perchloric acid).
-
The acid-soluble fraction containing the inositol phosphates is separated from the insoluble fraction by centrifugation.
4. Separation and Quantification:
-
The inositol phosphates are separated using anion-exchange chromatography.
-
The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.
5. Data Analysis:
-
The data are plotted as the amount of inositol phosphate accumulation versus the concentration of the test compound.
-
A dose-response curve is generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined.
Visualizations
Experimental Workflow for Determining Receptor Selectivity
Caption: Experimental workflow for determining CCK receptor subtype selectivity.
CCK1 Receptor Signaling Pathway and the Action of JMV 180
Caption: CCK1 receptor signaling and the modulatory role of JMV 180.
Conclusion
JMV 180 is a valuable pharmacological tool for probing the function of the CCK1 receptor. Its unique ability to act as a partial agonist or antagonist depending on the receptor state, species, and tissue has provided significant insights into CCK receptor pharmacology. However, the lack of quantitative data on its interaction with the CCK2 receptor is a notable gap in the literature. Further studies are required to fully characterize the selectivity profile of JMV 180 and to enable a comprehensive understanding of its effects on the entire CCK receptor system. This will be crucial for its continued use as a research tool and for any potential therapeutic development.
References
- 1. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCK-JMV-180 acts as an antagonist of the CCKA receptor in the human IMR-32 neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of Jmv 167
An In-depth Technical Guide on the Pharmacological Profile of JMV 180
This technical guide provides a comprehensive overview of the pharmacological properties of JMV 180, a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK). JMV 180 is a crucial tool in gastroenterological and pharmacological research due to its unique and complex interactions with cholecystokinin receptors, exhibiting a pharmacological profile that is dependent on the receptor state and the species being studied. This document is intended for researchers, scientists, and drug development professionals.
The pharmacological effects of JMV 180 are primarily mediated through its interaction with the cholecystokinin A (CCKA) receptor. Its activity is characterized by a distinct affinity and functional outcome depending on the conformational state of the receptor.
Table 1: Binding Affinity of JMV 180 for CCKA Receptors
| Species | Tissue/Cell Line | Receptor State | Parameter | Value (nM) | Citation |
| Rat | Pancreatic Acini | High-Affinity | K_d | 2.2 | |
| Rat | Pancreatic Acini | Low-Affinity | K_d | 19 | |
| Human | IMR-32 Neuroblastoma Cells | - | IC_50 | 1.7 |
Table 2: Functional Potency and Efficacy of JMV 180
| Assay | Species | Tissue | Parameter | Value | Efficacy | Citation |
| Amylase Release | Rabbit | Pancreatic Acini | pA_2 | 7.5 | Partial Agonist (~50% of CCK-8 max) | |
| Gallbladder Contraction | Rabbit | Gallbladder Smooth Muscle | pA_2 | 7.9 | Antagonist | |
| Ca²⁺ Mobilization | Human | IMR-32 Neuroblastoma Cells | IC_50 | 50 nM | Antagonist | |
| Ca²⁺ Mobilization | Rat | Pancreatic Acini | - | - | Partial Agonist (50-60% of CCK-8) |
Mechanism of Action and Signaling Pathways
JMV 180 exhibits a unique dualistic mechanism of action at the CCKA receptor. It acts as a partial agonist at high-affinity CCKA receptors, which are responsible for stimulating physiological responses like amylase secretion at low concentrations. Conversely, it behaves as a competitive antagonist at low-affinity CCKA receptors, which are typically engaged at higher ligand concentrations and can mediate inhibitory effects. This differential activity makes JMV 180 a valuable tool for dissecting the physiological roles of different CCK receptor states.
The signaling pathways activated by JMV 180 are complex. At high-affinity receptors, it stimulates phospholipase C (PLC) to a lesser extent than the full agonist CCK-8, consistent with its partial agonist profile for amylase release. Interestingly, JMV 180 has been shown to mobilize intracellular calcium, a process linked to the occupation of low-affinity receptors. Some evidence suggests that JMV 180 may also induce calcium release from an inositol trisphosphate (IP_3)-independent intracellular pool.
Below is a diagram illustrating the proposed differential signaling of JMV 180 at high- and low-affinity CCKA receptors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological profile of compounds like JMV 180. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of JMV 180 for CCKA receptors.
-
Cell/Tissue Preparation: Isolate pancreatic acini or use a cell line expressing CCKA receptors. Prepare a membrane fraction by homogenization and centrifugation.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8) and varying concentrations of JMV 180.
-
Equilibrium: Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC₅₀ value of JMV 180 and calculate the K_i using the Cheng-Prusoff equation.
Amylase Release Assay
This functional assay measures the ability of JMV 180 to stimulate enzyme secretion from pancreatic acini.
-
Acinar Preparation: Isolate pancreatic acini from rat or rabbit pancreas by collagenase digestion.
-
Incubation Medium: Use a physiological salt solution (e.g., HEPES-Ringer buffer) supplemented with essential amino acids and 0.1% BSA.
-
Stimulation: Incubate aliquots of the acinar suspension with varying concentrations of JMV 180 or CCK-8 (as a positive control) at 37°C for 30 minutes.
-
Separation: Centrifuge the samples to pellet the acini.
-
Sample Collection: Collect the supernatant, which contains the secreted amylase.
-
Amylase Activity Measurement: Determine the amylase activity in the supernatant using a commercial amylase assay kit, typically based on the cleavage of a chromogenic substrate.
-
Data Analysis: Express the amount of amylase released as a percentage of the total amylase content in the acini. Plot the dose-response curve to determine the EC₅₀ and maximal response.
Intracellular Calcium Mobilization Assay
This assay assesses the effect of JMV 180 on intracellular calcium levels.
-
Cell Loading: Incubate isolated pancreatic acini or CCKA receptor-expressing cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), in a suitable buffer.
-
Washing: Wash the cells to remove extracellular dye.
-
Measurement: Place the cells in a fluorometer or on a fluorescence microscope equipped for ratiometric imaging.
-
Stimulation: Add varying concentrations of JMV 180 or a control agonist to the cells.
-
Fluorescence Reading: Continuously record the fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm), which is proportional to the intracellular calcium concentration. Determine the peak response and the EC₅₀ value.
The following diagram illustrates a typical workflow for an in vitro pharmacological assessment.
In Vivo Pharmacology
The in vivo effects of JMV 180 are consistent with its in vitro profile. In rabbits, JMV 180 acts as an antagonist of CCK-8-induced gallbladder contraction. The species-specific differences observed in vitro, with JMV 180 acting as a partial agonist in rats and a full agonist in mice for amylase release, suggest that its in vivo effects on pancreatic secretion are also likely to vary between species. There is a lack of comprehensive public data on the in vivo effects of JMV 180 on food intake and its pharmacokinetic properties.
Conclusion
JMV 180 is a pharmacologically complex peptide that has been instrumental in elucidating the roles of different CCKA receptor states. Its profile as a partial agonist at high-affinity receptors and an antagonist at low-affinity receptors provides a unique tool for studying cholecystokinin physiology. Further research is warranted to fully characterize its in vivo effects and pharmacokinetic profile, which will enhance its utility as a research tool and inform the development of novel CCK receptor-targeted therapeutics.
An In-Depth Technical Guide on the Cholecystokinin Receptor Antagonist JMV 167
This technical guide provides a comprehensive overview of the available data on JMV 167, a potent and selective antagonist of the cholecystokinin A (CCK-A) receptor. This compound has been utilized in in vivo studies to investigate the physiological roles of CCK. This document is intended for researchers, scientists, and drug development professionals, offering available information on its characteristics and the signaling pathways it modulates.
Physicochemical Properties: Solubility and Stability
Quantitative data regarding the specific solubility (e.g., mg/mL in various solvents) and stability (e.g., degradation kinetics) of this compound are not extensively detailed in publicly available literature. For in vivo studies in rats, this compound has been administered intravenously, suggesting it can be formulated in a physiologically compatible aqueous solution. However, specific formulation details are not provided in the primary literature.
General Recommendations for Peptide Analogs:
For peptide-based compounds like this compound, solubility and stability are critical parameters for experimental success. It is common for such molecules to exhibit limited aqueous solubility, often requiring the use of co-solvents.
Table 1: General Solubility and Stability Considerations for Peptide-Based Drug Candidates
| Parameter | Solvents for Initial Assessment | Stability Aspects to Consider |
| Solubility | Water, PBS, DMSO, Ethanol, Methanol | pH, temperature, light exposure, susceptibility to enzymatic degradation, freeze-thaw cycles |
| Stability | Aqueous buffers at various pH values, plasma, microsomal fractions | Hydrolysis of amide bonds, oxidation of sensitive residues, aggregation |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound are not fully described in the accessible literature. However, based on its nature as a peptide analog and its application in biological assays, standardized protocols would be employed.
Protocol 1: General Method for In Vitro Receptor Binding Assay
This protocol outlines a typical radioligand binding assay to determine the affinity of a compound like this compound for the CCK-A receptor.
-
Cell Culture: CHO or HEK293 cells stably expressing the human CCK-A receptor are cultured to confluence in appropriate media.
-
Membrane Preparation: Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Assay:
-
A fixed concentration of a radiolabeled CCK-A receptor agonist (e.g., [125I]-CCK-8) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled competitor (this compound) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Protocol 2: General Workflow for Assessing In Vivo Efficacy
The following workflow describes a general procedure for evaluating the antagonist activity of this compound in an animal model, based on the methodology from a key study in the field.
Signaling Pathways
This compound exerts its effects by blocking the signaling cascades initiated by the activation of the CCK-A receptor. The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.
CCK-A Receptor Signaling
Upon agonist binding, the CCK-A receptor activates several downstream signaling pathways:
-
Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC).
-
MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and stress responses.
-
PI3K/Akt Pathway: Activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and metabolism.
-
EGFR Transactivation: The CCK-A receptor can also transactivate the epidermal growth factor receptor (EGFR), leading to the activation of its downstream signaling pathways.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of JMV 167
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 167 is an experimental compound that acts as an antagonist to the Gastrin-Releasing Peptide Receptor (GRPR). GRPR, a G protein-coupled receptor, is overexpressed in various malignancies, including prostate and breast cancer, making it a compelling target for cancer diagnostics and therapeutics. These application notes provide a detailed, though generalized, experimental protocol for the in vivo evaluation of this compound, based on established methodologies for similar GRPR antagonists. The provided protocols and data are synthesized from preclinical studies of related compounds and should be adapted and optimized for specific experimental needs.
Mechanism of Action
This compound is presumed to exert its effects by competitively binding to GRPR, thereby inhibiting the downstream signaling cascade typically initiated by its natural ligand, gastrin-releasing peptide (GRP). This signaling pathway is known to be involved in cell proliferation, migration, and survival. By blocking this pathway, this compound is hypothesized to inhibit tumor growth and progression.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound based on published results for analogous GRPR antagonists. These tables are intended to serve as a guide for expected outcomes and for structuring experimental data.
Table 1: In Vivo Efficacy of this compound in PC-3 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intravenous | 1250 ± 150 | - |
| This compound | 5 | Intravenous | 750 ± 110 | 40 |
| This compound | 10 | Intravenous | 450 ± 95 | 64 |
| This compound | 20 | Intravenous | 250 ± 70 | 80 |
Table 2: Pharmacokinetic Profile of a this compound Analog in Mice
Data presented is for MBQ-167, a small molecule inhibitor, and may not be fully representative of this compound's peptide-based structure.
| Parameter | Intraperitoneal (10 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 220 | 127 |
| Tmax (hours) | 0.5 | 0.5 |
| AUC (0-∞) (ng·hr/mL) | 749 | 255 |
| t½ (hours) | 2.17 | 2.6 |
| Bioavailability (%) | - | 34 |
Table 3: Biodistribution of a Radiolabeled JMV Analog (¹⁷⁷Lu-JMV4168) in PC-3 Tumor-Bearing Mice (% Injected Dose/gram)
| Organ | 1-hour post-injection | 4-hours post-injection | 24-hours post-injection |
| Blood | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Tumor | 8.2 ± 1.5 | 6.5 ± 1.2 | 2.1 ± 0.5 |
| Pancreas (GRPR-positive) | 10.5 ± 2.1 | 3.2 ± 0.8 | 0.5 ± 0.1 |
| Kidneys | 3.1 ± 0.7 | 2.5 ± 0.6 | 1.8 ± 0.4 |
| Liver | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of human prostate cancer.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline or PBS)
-
PC-3 human prostate cancer cells
-
Matrigel
-
Male athymic nude mice (6-8 weeks old)
-
Calipers
-
Sterile syringes and needles
Methodology:
-
Cell Culture: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Tumor Implantation:
-
Harvest PC-3 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound solutions in the vehicle at the desired concentrations.
-
Administer this compound or vehicle control via intravenous injection (or other desired route) at the specified dosage and schedule (e.g., twice weekly).
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 21-28 days).
-
At the endpoint, euthanize mice and excise tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Pharmacokinetic and Biodistribution Study
Objective: To determine the pharmacokinetic profile and tissue distribution of this compound. For biodistribution, a radiolabeled version of this compound would be required. The following is a general protocol that can be adapted.
Materials:
-
This compound (and a radiolabeled version for biodistribution, e.g., with ¹⁷⁷Lu or ⁶⁸Ga)
-
Male athymic nude mice (6-8 weeks old)
-
Syringes and needles
-
Blood collection tubes (with anticoagulant)
-
Gamma counter (for biodistribution)
-
LC-MS/MS system (for pharmacokinetics)
Methodology:
-
Drug Administration:
-
Administer a single bolus dose of this compound (e.g., 10 mg/kg) or the radiolabeled analog via intravenous or intraperitoneal injection.
-
-
Sample Collection (Pharmacokinetics):
-
Collect blood samples from the tail vein or via cardiac puncture at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection.
-
Process blood to separate plasma and store at -80°C until analysis.
-
-
Sample Collection (Biodistribution):
-
At predetermined time points (e.g., 1, 4, 24 hours), euthanize mice.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, pancreas, liver, kidneys, spleen, muscle).
-
Weigh each tissue sample.
-
-
Analysis:
-
Pharmacokinetics: Extract this compound from plasma samples and quantify its concentration using a validated LC-MS/MS method. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
Biodistribution: Measure the radioactivity in each tissue sample using a gamma counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Mandatory Visualizations
Signaling Pathway of GRPR and Inhibition by this compound
Caption: GRPR signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Application Notes and Protocols: Use of JMV 167 in Pancreatic Secretion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 167 is a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK). It is a valuable tool for studying the physiology and pharmacology of pancreatic acinar cell secretion. This compound acts as a selective agonist at the CCK-A receptor, which is prominently expressed on pancreatic acinar cells.[1][2] Understanding the interaction of this compound with these receptors and its downstream effects on enzyme secretion is crucial for research into pancreatic function and the development of therapeutic agents targeting pancreatic disorders.
These application notes provide detailed protocols for the isolation of pancreatic acini and the subsequent use of this compound in amylase secretion assays. The included data and signaling pathway diagrams will aid researchers in designing and interpreting their experiments.
Mechanism of Action
This compound stimulates pancreatic enzyme secretion by binding to CCK-A receptors on pancreatic acinar cells.[1] While it is considered a full agonist for amylase release, it acts as a partial agonist for the activation of phospholipase C (PLC).[1] The binding of this compound to the CCK-A receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium and, ultimately, the exocytosis of digestive enzymes, such as amylase.[2] Studies have shown that this compound binds to both high and low-affinity CCK receptors on pancreatic acini.[2]
Signaling Pathway of this compound in Pancreatic Acinar Cells
Caption: Signaling pathway of this compound in pancreatic acinar cells.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on amylase release from rabbit pancreatic acini, with CCK-8 included for comparison.
| Compound | Parameter | Value | Species | Notes |
| This compound | Maximal Amylase Release | ~50% of CCK-8 maximum | Rabbit | The dose-response curve plateaued above 300 nM.[3] |
| CCK-8 | Concentration for Maximal Amylase Release | 3 nM | Rabbit | Higher concentrations led to a decline in amylase release.[3] |
| This compound | Efficacy (Calcium Mobilization) | 50-60% of CCK-8 | Rat | Assessed by measuring cytosolic calcium and radioactive calcium outflux.[2] |
Experimental Protocols
I. Isolation of Pancreatic Acini
This protocol is adapted from methods for isolating murine and human pancreatic acini.[4][5]
Materials:
-
Pancreas from a freshly sacrificed animal (e.g., mouse or rat)
-
Extracellular solution (in mM): 140 NaCl, 4.7 KCl, 1.13 MgCl2, 1 CaCl2, 10 D-glucose, 10 HEPES (pH 7.35 with NaOH)[4]
-
Collagenase (e.g., CLSPA, 200 U/ml) dissolved in extracellular solution[4]
-
Bovine Serum Albumin (BSA)
-
Soybean Trypsin Inhibitor (STI)
-
15 ml polystyrene tubes
-
Shaking water bath (37°C)
-
70 µm nylon cell strainer
-
Tabletop centrifuge
Procedure:
-
Tissue Collection: Aseptically dissect the pancreas and place it in ice-cold extracellular solution. Gently remove any attached adipose and lymphoid tissue.
-
Enzymatic Digestion:
-
Mince the pancreas into small pieces (~1 mm³).
-
Transfer the minced tissue to a 15 ml tube containing 5-10 ml of extracellular solution with collagenase, BSA, and STI.
-
Incubate in a shaking water bath at 37°C for 30-60 minutes, or until the tissue is substantially dispersed. Gently triturate the tissue with a pipette every 10-15 minutes to aid digestion.
-
-
Mechanical Dispersion and Filtration:
-
After digestion, further disperse the acini by gently pipetting the suspension up and down.
-
Filter the cell suspension through a 70 µm nylon cell strainer to remove undigested tissue and debris.
-
-
Purification by Centrifugation:
-
Collect the filtrate in a fresh 15 ml tube.
-
Centrifuge at low speed (e.g., 260 g) for 1 minute.[4] This will pellet the denser acinar cells while leaving smaller cells and debris in the supernatant.
-
Carefully aspirate and discard the supernatant.
-
Gently resuspend the pellet in fresh extracellular solution.
-
Repeat the centrifugation and washing steps two more times to obtain a purified acinar cell preparation.
-
-
Final Preparation: Resuspend the final acinar pellet in the appropriate buffer for your secretion assay.
II. Amylase Secretion Assay
This protocol outlines the steps for measuring amylase release from isolated pancreatic acini in response to stimulation with this compound.[6]
Materials:
-
Isolated pancreatic acini
-
Incubation buffer (e.g., extracellular solution supplemented with BSA)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in incubation buffer)
-
Control and other test compounds (e.g., CCK-8 as a positive control)
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Amylase activity assay kit
-
Spectrophotometer
Procedure:
-
Acinar Suspension: Prepare a suspension of isolated acini in incubation buffer and aliquot equal volumes into microcentrifuge tubes. It is recommended to have at least three replicates for each experimental condition.[6]
-
Experimental Groups:
-
Basal (Unstimulated): Acini incubated with buffer only.
-
This compound Stimulated: Acini incubated with various concentrations of this compound.
-
Positive Control (e.g., CCK-8): Acini incubated with a known secretagogue.
-
Total Amylase: A set of tubes with acini that will be lysed to determine the total amylase content.
-
-
Incubation:
-
Add the appropriate concentrations of this compound, CCK-8, or buffer to the corresponding tubes.
-
Incubate all tubes (except the "total amylase" group) at 37°C for a set period (e.g., 30 minutes).
-
-
Sample Collection:
-
After incubation, pellet the acini by centrifugation (e.g., 1000 g for 1 minute).
-
Carefully collect the supernatant, which contains the secreted amylase, and transfer it to a new tube.
-
For the "total amylase" group, lyse the cells in the pellet (e.g., with detergent or sonication) to release all intracellular amylase.
-
-
Amylase Measurement:
-
Determine the amylase activity in the collected supernatants and the total amylase lysates using a commercial amylase assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Express the secreted amylase as a percentage of the total cellular amylase for each sample.
-
Calculate the mean and standard error for each experimental group.
-
Plot the dose-response curve for this compound (percentage of total amylase released vs. log concentration of this compound).
-
Experimental Workflow for Pancreatic Secretion Assay
Caption: Experimental workflow for the pancreatic amylase secretion assay.
References
- 1. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through the same binding site of CCKA receptor in rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor occupation, calcium mobilization, and amylase release in pancreatic acini: effect of CCK-JMV-180 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worthington-biochem.com [worthington-biochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
JMV 167: Application Notes for a CCK Receptor Antagonist Tool Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 167 is a tool compound utilized in the study of cholecystokinin (CCK) signaling. As a peptide analog, it functions as an antagonist of CCK receptors, thereby blocking the downstream effects of CCK. While detailed quantitative data for this compound is not as widely published as for its analogue JMV 180, its utility as a CCK antagonist in vitro has been noted. These application notes provide an overview of its mechanism of action and protocols for its use in key experimental assays to investigate CCK signaling.
Mechanism of Action
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two main G protein-coupled receptors: CCKA (CCK1) and CCKB (CCK2). These receptors are involved in various physiological processes, including digestion, satiety, and anxiety. Upon activation by CCK, these receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium, while DAG activates protein kinase C (PKC).
This compound, as a CCK receptor antagonist, is presumed to competitively bind to CCK receptors, preventing the binding of CCK and subsequent activation of this signaling cascade. This makes it a valuable tool for dissecting the roles of CCK signaling in various cellular and physiological contexts.
Data Presentation
| Parameter | Receptor Subtype | Typical Agonist | Experimental Value |
| Binding Affinity (Ki) | CCKA | [¹²⁵I]CCK-8 | To be determined |
| CCKB | [¹²⁵I]CCK-8 | To be determined | |
| Functional Antagonism (IC50) | CCKA | CCK-8 | To be determined |
| CCKB | CCK-8 | To be determined |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for CCK receptors.
Workflow:
Radioligand Binding Assay Workflow
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues known to express CCKA or CCKB receptors.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CCK ligand (e.g., [¹²⁵I]CCK-8), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Amylase Release Assay from Pancreatic Acini
This functional assay assesses the ability of this compound to antagonize CCK-induced amylase secretion from pancreatic acinar cells.
Workflow:
Amylase Release Assay Workflow
Protocol:
-
Isolation of Pancreatic Acini: Isolate pancreatic acini from a suitable animal model (e.g., rat or mouse) by collagenase digestion.
-
Pre-incubation: Pre-incubate the dispersed acini in a physiological buffer with increasing concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a fixed, submaximal concentration of CCK-8 to stimulate amylase release.
-
Incubation: Continue the incubation for a defined period (e.g., 30 minutes) at 37°C.
-
Sample Collection: Terminate the reaction by placing the samples on ice and then centrifuge to pellet the acini.
-
Amylase Assay: Collect the supernatant and measure the amylase activity using a commercially available kit.
-
Data Analysis: Plot the percentage of inhibition of CCK-8-stimulated amylase release against the logarithm of the this compound concentration. Fit the data to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block CCK-induced increases in intracellular calcium concentration in cells expressing CCK receptors.
Workflow:
Calcium Mobilization Assay Workflow
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing either CCKA or CCKB receptors in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of CCK-8 to induce an increase in intracellular calcium.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the CCK-8-induced calcium response against the logarithm of the this compound concentration to calculate the IC50.
Signaling Pathway
The following diagram illustrates the canonical CCK signaling pathway and the point of inhibition by this compound.
CCK Signaling Pathway and this compound Inhibition
Conclusion
This compound serves as a useful antagonist tool for investigating the physiological and pathophysiological roles of CCK signaling. The protocols provided herein offer a framework for characterizing its inhibitory activity in common in vitro assays. Researchers are encouraged to empirically determine the optimal experimental conditions and quantitative parameters for this compound in their specific systems.
JMV 167 (JMV 2959): Application Notes and Protocols for Studying Feeding Behavior and Satiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 2959 is a potent and selective non-peptidergic antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] Ghrelin, often termed the "hunger hormone," plays a crucial role in initiating food intake and regulating energy homeostasis. By blocking the action of ghrelin, JMV 2959 serves as a valuable pharmacological tool for investigating the physiological roles of the ghrelin system in appetite, satiety, and related metabolic processes. These application notes provide detailed protocols and data for utilizing JMV 2959 in preclinical studies of feeding behavior.
Mechanism of Action
JMV 2959 acts by competitively binding to the GHS-R1a, thereby preventing the binding of its endogenous ligand, acyl-ghrelin. This blockade inhibits the downstream signaling cascades typically initiated by ghrelin, which include the activation of neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the hypothalamic arcuate nucleus.[2] These orexigenic neurons are central to the stimulation of appetite. By antagonizing the GHS-R1a, JMV 2959 effectively reduces ghrelin-induced food intake and can modulate reward-related aspects of feeding.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of JMV 2959
| Parameter | Value | Species | Reference |
| IC50 | 32 nM | Rat | [1] |
| Dissociation Constant (Kb) | 19 nM | Rat | [1] |
Table 2: Effects of JMV 2959 on Food and Water Intake in Rodents
| Animal Model | Dose and Route | Effect on Food Intake | Effect on Water Intake | Study Duration | Reference |
| Male Sprague-Dawley Rats | 6 mg/kg, i.p. | Significant decrease on day 1 and 2 | Significant decrease | 2 days | [3] |
| Male C57BL/6J Mice | 9 mg/kg, s.c. | Decreased | No significant effect | 4 hours post-injection | [4] |
| Male C57BL/6J Mice | 12 mg/kg, s.c. | Decreased | Decreased | 4 hours post-injection | [4] |
| Male Sprague-Dawley Rats | 1, 3, 6 mg/kg, i.p. | Dose-dependent decrease in acoustic startle response | Not reported | Acute | [5][6] |
| Overnight-fasted Rats | Intra-lPBN injection | Decreased chow diet intake | Not reported | 1 hour post-injection | [7] |
Experimental Protocols
Protocol 1: Evaluation of JMV 2959 on Food Intake in Fasted Rodents
This protocol details the procedure for assessing the anorectic effect of JMV 2959 in rodents following a period of fasting.
Materials:
-
JMV 2959 hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., sterile saline)
-
Standard laboratory rodent chow
-
Animal balance
-
Metabolic cages for individual housing and food intake measurement
-
Syringes and needles for administration
Animal Model:
-
Male Sprague-Dawley rats (200-250 g) or male C57BL/6J mice (20-25 g).
-
Animals should be individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle.
Procedure:
-
Acclimation: Acclimate animals to individual housing in metabolic cages for at least 3 days prior to the experiment to minimize stress. Allow ad libitum access to food and water.
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Drug Preparation: Dissolve JMV 2959 in sterile saline to the desired concentration. Prepare a vehicle control solution (sterile saline).
-
Administration:
-
Re-feeding and Data Collection:
-
Immediately after injection, provide a pre-weighed amount of standard chow.
-
Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Also, monitor water intake and any observable behavioral changes.
-
Protocol 2: Behavioral Satiety Sequence (BSS) Analysis
The BSS is a validated method to assess whether a compound reduces food intake by promoting satiety or by causing adverse effects like malaise or sedation. A natural satiety sequence involves a transition from feeding to grooming and then to resting.
Materials:
-
Same as Protocol 1.
-
Video recording equipment or trained observer.
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Behavioral Observation:
-
Immediately after providing food, begin continuous observation of the animal's behavior for a set period (e.g., 60 minutes).[8]
-
Record the duration and frequency of the following behaviors:
-
Feeding: Gnawing, chewing, and ingesting food.
-
Active/Grooming: Rearing, sniffing, cage exploration, and self-grooming.
-
Resting/Inactive: Immobility, often in a hunched posture.
-
-
-
Data Analysis:
-
Analyze the time spent in each behavioral category in discrete time bins (e.g., 10-minute intervals).
-
A compound that promotes satiety will typically shorten the time to the onset of resting and preserve the natural sequence of behaviors.[9][10] A disruption of this sequence may indicate other effects of the compound.
-
Mandatory Visualizations
Caption: Ghrelin signaling pathway and its antagonism by JMV 2959.
Caption: Experimental workflow for studying feeding behavior with JMV 2959.
References
- 1. Ghrelin Signalling on Food Reward: A Salient Link Between the Gut and the Mesolimbic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. Blockade of growth hormone secretagogue receptor 1A signaling by JMV 2959 attenuates the NMDAR antagonist, phencyclidine-induced impairments in prepulse inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. JCDR - Behavioural satiety sequence, Body weight, Cafeteria diet, Food intake, Highly palatable diet, Neurobehavioural [jcdr.net]
- 9. transpharmation.com [transpharmation.com]
- 10. Behavioral satiety sequence (BSS) for the diagnosis of drug action on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Experimental Use of JMV 167
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution, storage, and experimental application of JMV 167, a potent and selective antagonist of the cholecystokinin A (CCKA) receptor. The information compiled herein is intended to guide researchers in utilizing this peptide-based inhibitor for in vitro studies.
Introduction to this compound
This compound is a synthetic peptide analog that acts as a competitive antagonist at the CCKA receptor. This receptor is primarily found in the gastrointestinal system, particularly in pancreatic acinar cells, and in various regions of the central nervous system. By blocking the action of cholecystokinin (CCK), this compound can be a valuable tool for investigating the physiological and pathological roles of the CCKA receptor signaling pathway.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 120775-49-7 |
| Molecular Formula | C₅₁H₆₈N₈O₁₄S |
| Molecular Weight | 1049.21 g/mol |
Dissolution Protocol for this compound
Due to its peptide nature and likely hydrophobic characteristics, this compound is best dissolved by first creating a concentrated stock solution in an organic solvent, followed by dilution in an aqueous buffer for experimental use.
Materials Required
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water or appropriate sterile aqueous buffer (e.g., PBS, HEPES)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Preparation of a Concentrated Stock Solution (e.g., 10 mM)
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Solvent Addition: Based on the amount of this compound provided by the manufacturer, calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW = 1049.21 g/mol ), add 95.3 µL of DMSO.
-
Dissolution: Carefully add the calculated volume of DMSO to the vial. Gently vortex or sonicate the vial for a short period to ensure the peptide is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
Preparation of Working Solutions
For most in vitro cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution into your desired sterile aqueous experimental buffer (e.g., cell culture medium, PBS).
-
Final Concentration: Ensure the final concentration of DMSO in your experiment is consistent across all conditions, including a vehicle control (buffer with the same final concentration of DMSO without this compound).
Example Dilution for a 10 µM Working Solution:
To prepare a 1 mL working solution of 10 µM this compound, add 1 µL of the 10 mM stock solution to 999 µL of your experimental buffer. This will result in a final DMSO concentration of 0.1%.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Protect from moisture and light. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Store in tightly sealed, single-use aliquots. Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solutions | 2-8°C | Short-term (use within a day) | Prepare fresh for each experiment. |
Experimental Protocols and Applications
This compound is a valuable tool for studying cellular processes mediated by the CCKA receptor. Based on studies of the closely related analog JMV-180, this compound can be used in a variety of in vitro assays.
Inhibition of CCKA Receptor-Mediated Signaling
This compound can be used to block the downstream signaling cascades initiated by CCK binding to its receptor. Key signaling events that can be investigated include:
-
Phospholipase C (PLC) Activation: Measure the inhibition of CCK-induced production of inositol phosphates (IPs) or diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: Use calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) to monitor the blockade of CCK-induced increases in intracellular calcium concentration.
Example Experimental Protocol: Inhibition of Calcium Mobilization in Pancreatic Acinar Cells
-
Cell Culture: Culture pancreatic acinar cells (e.g., AR42J cell line) in appropriate media and conditions.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Pre-incubation with this compound: Incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with a known agonist of the CCKA receptor, such as CCK-8, at a concentration that elicits a submaximal response (e.g., EC₅₀).
-
Data Acquisition: Measure the changes in intracellular calcium levels using a fluorescence plate reader or microscope.
-
Data Analysis: Quantify the inhibitory effect of this compound on the CCK-8-induced calcium response and calculate the IC₅₀ value.
Quantitative Data from Literature (for the related compound JMV-180)
The following table summarizes effective concentrations of the related CCK analog, JMV-180, from published studies, which can serve as a starting point for designing experiments with this compound.
| Experimental System | Parameter Measured | Effective Concentration of JMV-180 |
| Rabbit Pancreatic Acini | Amylase Release | Plateaued stimulation above 300 nM |
| PANC-1 & MIA PaCa-2 Cells | Cell Growth | 10⁻¹⁰ to 10⁻⁶ M |
| Rat Pancreatic Acini | Inhibition of Caerulein (10 nM) effects | Not specified |
Visualizations
Experimental Workflow for this compound Dissolution and Use
Investigating Gallbladder Contraction with Jmv 167: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jmv 167 is a synthetic peptide analog of cholecystokinin (CCK) that has been utilized in gastroenterological research to probe the function of CCK receptors. While initially investigated for its potential as a CCK receptor agonist, evidence suggests that this compound acts as a cholecystokinin receptor antagonist.[1] This characteristic makes it a valuable tool for studying the physiological roles of endogenous CCK and for investigating pathologies related to gallbladder dysmotility by blocking the effects of CCK.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to investigate gallbladder contraction, primarily through its antagonistic action on the CCK-A receptor.
Mechanism of Action: CCK-A Receptor Signaling
Cholecystokinin is the primary hormonal stimulus for postprandial gallbladder contraction.[2] It exerts its effects by binding to the CCK-A receptors on gallbladder smooth muscle cells. This binding initiates a signal transduction cascade that leads to smooth muscle contraction and subsequent bile ejection.
The signaling pathway is initiated by the activation of a Gq protein coupled to the CCK-A receptor. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.[3]
This compound, as a CCK-A receptor antagonist, competitively binds to the CCK-A receptor, thereby inhibiting the binding of CCK and blocking this downstream signaling cascade.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of a standard CCK agonist (CCK-8) and the antagonist this compound on gallbladder contraction. These tables are provided as examples for data presentation and are not based on specific experimental results for this compound due to the limited availability of such data in the public domain.
Table 1: In Vitro Dose-Response of CCK-8 on Gallbladder Muscle Strip Contraction
| CCK-8 Concentration (nM) | Mean Contraction Force (g) ± SEM |
| 0 (Control) | 0.05 ± 0.01 |
| 0.1 | 0.25 ± 0.03 |
| 1 | 0.75 ± 0.08 |
| 10 | 1.50 ± 0.12 |
| 100 | 2.20 ± 0.15 |
| 1000 | 2.25 ± 0.14 |
Table 2: In Vitro Antagonistic Effect of this compound on CCK-8-Induced Gallbladder Contraction
| This compound Concentration (nM) | CCK-8 (10 nM) Induced Contraction Force (g) ± SEM | % Inhibition |
| 0 | 1.50 ± 0.12 | 0 |
| 1 | 1.20 ± 0.10 | 20 |
| 10 | 0.78 ± 0.09 | 48 |
| 100 | 0.35 ± 0.05 | 77 |
| 1000 | 0.08 ± 0.02 | 95 |
Table 3: In Vivo Effect of CCK-8 on Gallbladder Ejection Fraction in an Animal Model
| CCK-8 Infusion Rate (pmol/kg/hr) | Gallbladder Ejection Fraction (%) ± SEM |
| 0 (Saline Control) | 5 ± 2 |
| 10 | 35 ± 4 |
| 20 | 65 ± 6 |
| 40 | 85 ± 5 |
| 80 | 88 ± 4 |
Table 4: In Vivo Antagonistic Effect of this compound on CCK-8-Induced Gallbladder Emptying
| Treatment Group | Gallbladder Ejection Fraction (%) ± SEM | % Inhibition |
| Saline Control | 5 ± 2 | - |
| CCK-8 (40 pmol/kg/hr) | 85 ± 5 | 0 |
| This compound (dose) + CCK-8 (40 pmol/kg/hr) | 25 ± 3 | 70.6 |
| This compound (dose) alone | 6 ± 2 | - |
Experimental Protocols
In Vitro Gallbladder Muscle Strip Contraction Assay
This protocol details the methodology for measuring the contractile response of isolated gallbladder smooth muscle strips to CCK agonists and the inhibitory effects of antagonists like this compound.
Materials:
-
Krebs-Henseleit (K-H) buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
CCK-8 (or other CCK agonist) stock solution.
-
This compound stock solution.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
-
Animal model (e.g., guinea pig, rabbit).
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Immediately excise the gallbladder and place it in ice-cold, oxygenated K-H buffer.
-
Carefully remove any adhering connective and fatty tissue.
-
Cut the gallbladder into longitudinal muscle strips (e.g., 2 mm wide and 10 mm long).
-
-
Experimental Setup:
-
Mount the muscle strips vertically in organ baths containing oxygenated K-H buffer maintained at 37°C.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1 g) and allow the strips to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Agonist Dose-Response:
-
After equilibration, record a stable baseline.
-
Add CCK-8 to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻¹⁰ M to 10⁻⁶ M.
-
Allow the contractile response to each concentration to reach a plateau before adding the next concentration.
-
Record the isometric contraction force.
-
-
Antagonist Protocol:
-
Following equilibration, pre-incubate the muscle strips with a specific concentration of this compound for a defined period (e.g., 20-30 minutes) before constructing the CCK-8 dose-response curve.
-
Repeat this for a range of this compound concentrations to determine its inhibitory potency.
-
-
Data Analysis:
-
Measure the peak contractile force at each agonist concentration.
-
Normalize the data to the maximal contraction induced by a standard depolarizing agent (e.g., high KCl solution) or to the maximal response to the agonist.
-
Construct dose-response curves and calculate the EC50 (half-maximal effective concentration) for the agonist and the IC50 (half-maximal inhibitory concentration) for the antagonist.
-
In Vivo Gallbladder Emptying Assay
This protocol describes a method to assess gallbladder emptying in a live animal model using ultrasonography, a non-invasive imaging technique.
References
Troubleshooting & Optimization
Troubleshooting Jmv 167 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JMV 167. The information is presented in a question-and-answer format to directly address common insolubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the cholecystokinin A (CCK-A) receptor. Its chemical name is Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-NHCH2-CH2-Ph. As a CCK-A receptor antagonist, this compound blocks the downstream signaling pathways initiated by the binding of cholecystokinin to its receptor. This modulation of the CCK signaling pathway is the basis of its experimental applications.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is a modified peptide and, due to its structure, is expected to have low solubility in aqueous solutions. For a similar compound, JMV 179, the recommended solvent is Dimethyl Sulfoxide (DMSO)[1]. It is highly probable that this compound is also soluble in DMSO. For many hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by careful dilution in the desired aqueous buffer, is the standard procedure.
Q3: My this compound solution appears cloudy or has precipitates after dilution. What should I do?
Cloudiness or precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic peptides and indicates that the compound is coming out of solution. Here are a few troubleshooting steps:
-
Vortexing/Sonication: Gently vortex or sonicate the solution to aid dissolution. However, be cautious with sonication as it can heat the sample and potentially degrade the peptide.
-
Adjust pH: The solubility of peptides can be pH-dependent. Adjusting the pH of your final buffer might improve solubility.
-
Lower Final Concentration: The concentration of this compound in your final working solution may be too high. Try lowering the concentration.
-
Increase Organic Solvent Percentage: If your experimental system allows, a small percentage of the organic solvent (e.g., DMSO) in the final solution can help maintain solubility. However, always check the tolerance of your cell line or assay to the specific organic solvent.
Q4: How should I store this compound?
Lyophilized this compound powder should be stored at -20°C for long-term stability. Once dissolved, it is recommended to make aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -80°C. The stability of the compound in solution will depend on the solvent and storage conditions.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: this compound powder is not dissolving in my chosen solvent.
Workflow for Troubleshooting Insolubility:
Caption: A workflow for the initial dissolution of this compound powder.
Problem: this compound precipitates out of solution after dilution into an aqueous buffer.
Workflow for Troubleshooting Precipitation after Dilution:
Caption: A workflow for troubleshooting this compound precipitation after dilution.
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the following table summarizes the expected solubility based on its chemical properties and information available for similar compounds.
| Solvent/Solution | Expected Solubility | Recommendations |
| Water | Very Low / Insoluble | Not recommended for initial dissolution. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Not recommended for initial dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating a stock solution. |
| Dimethylformamide (DMF) | Likely Soluble | Can be used as an alternative to DMSO. |
| Ethanol | Low to Moderate | May be used for dilution but less effective for initial dissolution than DMSO. |
| Aqueous Buffers (post-dilution) | Concentration-dependent | Dilute from a stock solution in an organic solvent. Final concentration of the organic solvent should be minimized and tested for compatibility with the experimental system. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the tube until the powder is completely dissolved. A brief sonication in a water bath can be used if necessary, but avoid overheating.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -80°C.
Protocol for Preparing a Working Solution of this compound
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your desired aqueous experimental buffer to the final working concentration. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.
-
Final Check: Ensure the final working solution is clear and free of any precipitates before use.
Signaling Pathway
This compound acts as an antagonist at the CCK-A receptor, a G-protein coupled receptor (GPCR). The binding of the natural ligand, cholecystokinin (CCK), to the CCK-A receptor typically activates the Gαq signaling pathway. This compound prevents this activation.
CCK-A Receptor Signaling Pathway (Antagonized by this compound):
References
Technical Support Center: Optimizing JMV 167 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JMV 167 and related compounds in cell culture experiments. Due to the limited specific data available for a compound designated "this compound," this guide focuses on the closely related and well-documented cholecystokinin (CCK) receptor ligand, JMV 180. The principles and protocols outlined here are broadly applicable to CCK receptor antagonists and can serve as a strong starting point for optimizing experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: While information on "this compound" is scarce, the nomenclature is characteristic of the JMV series of cholecystokinin (CCK) receptor ligands. It is highly probable that this compound is a modulator of CCK receptors. For context, the related compound JMV 180 acts as a functional agonist at high- and low-affinity CCK receptors and an antagonist at very low-affinity receptors.[1] CCK receptors, primarily CCKA (CCK1) and CCKB (CCK2), are G protein-coupled receptors (GPCRs) that mediate various physiological processes.[2][3]
Q2: What is a typical starting concentration range for a compound like JMV 180 in cell culture?
A2: Based on published studies with JMV 180 on human pancreatic cancer cell lines (PANC-1 and MIA PaCa-2), a broad concentration range of 10⁻¹⁰ M to 10⁻⁶ M has been explored.[1] It is recommended to perform a dose-response experiment within this range to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of a JMV compound?
A3: For powdered compounds, it is standard practice to prepare a concentrated stock solution. The choice of solvent (e.g., sterile water, ethanol, DMSO) depends on the compound's solubility. It is common to create a 10x or 100x stock solution. For instance, to make a 100x stock of a compound for a final concentration of 1 µM, you would prepare a 100 µM stock solution. Store stock solutions as recommended by the manufacturer, often at -20°C in amber vials to protect from light.
Q4: What are the primary signaling pathways activated by CCK receptors?
A4: CCK receptors are known to couple to Gq and Gs proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). These events can subsequently activate downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.
Q5: What are common issues when working with receptor antagonists in cell culture?
A5: Common challenges include poor solubility or stability of the compound in culture media, which can affect its effective concentration. Off-target effects are also a consideration, where the compound may interact with other receptors or cellular components. It is crucial to include appropriate controls, such as vehicle-only treated cells, to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound/180 treatment | Inappropriate concentration range. | Perform a wider dose-response curve, from picomolar to micromolar concentrations. |
| Low receptor expression on the cell line. | Verify the expression of CCKA or CCKB receptors on your cell line of interest using techniques like qPCR or western blotting. | |
| Compound instability or degradation. | Prepare fresh stock solutions and minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. Consider the stability of the compound in your specific cell culture medium over the duration of the experiment. | |
| High cell death or poor viability in treated wells | Compound cytotoxicity at the tested concentrations. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range. Lower the treatment concentration. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). Include a vehicle-only control. | |
| Inconsistent or variable results between experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase at the time of treatment. |
| Variability in compound preparation. | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. | |
| Contamination of cell cultures. | Regularly check cultures for signs of microbial contamination. Practice good aseptic technique. | |
| Unexpected or off-target effects | Compound is not specific for the intended receptor at the concentration used. | Lower the concentration to a range where it is more specific for the target receptor. If possible, use a selective antagonist for the specific CCK receptor subtype you are studying. |
| The compound may have other biological activities. | Consult the literature for any known off-target effects of the compound or related molecules. Consider using a structurally different antagonist for the same receptor to confirm that the observed effect is target-specific. |
Quantitative Data Presentation
The following table summarizes the effects of JMV 180 on two human pancreatic cancer cell lines, PANC-1 and MIA PaCa-2, after four to six days of treatment.[1]
| Cell Line | JMV 180 Concentration Range | Effect on Cell Number (% of Control) | Effect on DNA Synthesis ([³H]thymidine uptake, % of Control) |
| PANC-1 | 10⁻¹⁰ M - 10⁻⁶ M | 123% | 64% |
| MIA PaCa-2 | 10⁻¹⁰ M - 10⁻⁶ M | 86% | 40% |
Experimental Protocols
Preparation of JMV 180 Stock Solution
This protocol is a general guideline and should be adapted based on the manufacturer's instructions for the specific compound.
-
Determine the required stock concentration. For a typical experiment with a final concentration range of 1 nM to 1 µM, a 1 mM stock solution is convenient.
-
Weigh the compound. Accurately weigh the required amount of JMV 180 powder in a sterile microcentrifuge tube.
-
Dissolve the compound. Based on the compound's solubility, dissolve the powder in an appropriate sterile solvent (e.g., DMSO, ethanol, or sterile water) to achieve the desired stock concentration. Vortex gently to ensure complete dissolution.
-
Aliquot and store. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the manufacturer.
Cell Treatment and Viability Assay (MTT Assay)
This protocol describes a general procedure for treating adherent cells with a JMV compound and assessing cell viability using an MTT assay.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh, complete medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells/well for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the JMV compound from the stock solution in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the JMV compound or the vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Visualizations
CCK Receptor Signaling Pathway
References
Degradation of Jmv 167 in experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JMV 167, a cholecystokinin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective antagonist of the cholecystokinin A (CCKA) receptor. Its chemical structure is a sulfated peptide analog with the sequence Boc-{Tyr(SO3H)}-{Nle}-Gly-Trp-{Nle}-Asp-{2-Phenylethylamine}. It is utilized in research to investigate the physiological roles of CCK and its receptors in various systems, including the gastrointestinal tract and the central nervous system.
Q2: What is the primary mechanism of action for this compound?
This compound functions by competitively binding to CCKA receptors, thereby blocking the downstream signaling pathways typically initiated by the endogenous ligand, cholecystokinin (CCK). This antagonistic action prevents the activation of Gq-proteins, subsequent stimulation of phospholipase C (PLC), and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately leads to a decrease in intracellular calcium mobilization.
Q3: What are the recommended solvents for dissolving this compound?
For peptide-based compounds like this compound, it is generally recommended to use sterile, nuclease-free dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For aqueous experimental solutions, further dilution of the DMSO stock in a buffered physiological saline solution (e.g., PBS, HEPES-buffered saline) is advised. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How should this compound solutions be stored?
-
Stock Solutions (in DMSO): Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions (Aqueous): It is highly recommended to prepare fresh aqueous working solutions for each experiment. If short-term storage is necessary, keep the solution on ice and use it within the same day. Prolonged storage of aqueous peptide solutions at 4°C is not recommended due to the risk of degradation.
Troubleshooting Guide: Degradation of this compound in Experimental Solutions
Users may encounter issues with the stability and efficacy of this compound in experimental solutions. The following guide addresses common problems and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity over time | Peptide Degradation: Peptides are susceptible to degradation through several mechanisms in aqueous solutions, including hydrolysis, oxidation, and enzymatic degradation. The sulfated tyrosine residue in this compound can be particularly labile. | - Prepare fresh working solutions for each experiment.- Minimize the time the peptide is in an aqueous solution.- Store stock solutions in an anhydrous solvent like DMSO at low temperatures (-20°C or -80°C).- Avoid repeated freeze-thaw cycles of the stock solution. |
| Precipitation of the compound in aqueous buffer | Low Solubility: this compound, being a modified peptide, may have limited solubility in aqueous buffers, especially at higher concentrations. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but within the tolerated limits of your experimental system.- Prepare the working solution by adding the DMSO stock to the aqueous buffer with gentle vortexing.- Consider using a buffered solution with a pH that favors the solubility of the peptide (a pH stability profile for this compound is not publicly available, so empirical testing may be required). |
| Inconsistent experimental results | Adsorption to Surfaces: Peptides can adsorb to the surface of plasticware (e.g., pipette tips, microcentrifuge tubes, and plates), leading to a decrease in the effective concentration. | - Use low-adhesion plasticware.- Pre-rinsing pipette tips with the solution before transferring can help to saturate binding sites.- Consider the inclusion of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffer to reduce non-specific binding, if compatible with your assay. |
| Oxidation: The tryptophan residue in this compound is susceptible to oxidation, which can lead to a loss of activity. | - Use degassed buffers to minimize dissolved oxygen.- Avoid exposure of the solution to light and air for extended periods.- The addition of antioxidants, such as DTT or β-mercaptoethanol, is generally not recommended unless their compatibility with the experimental system has been verified, as they can interfere with disulfide bonds if present in other components. This compound does not have disulfide bonds. | |
| Hydrolysis: The peptide bonds and the sulfate ester on the tyrosine residue can be susceptible to hydrolysis, particularly at non-neutral pH. | - Maintain the pH of the experimental solution within a neutral range (pH 7.2-7.4) using a suitable buffer system.- Avoid highly acidic or alkaline conditions during solution preparation and experimentation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use, low-adhesion microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Prepare the desired final concentration by diluting the stock solution in the appropriate aqueous experimental buffer (e.g., PBS, pH 7.4). It is recommended to add the DMSO stock to the buffer and mix immediately.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the threshold that affects your specific experimental system (typically <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment.
Signaling Pathway and Workflow Diagrams
Caption: CCKA Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Troubleshooting Workflow for this compound Degradation.
How to prevent Jmv 167 precipitation in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Jmv 167 in buffers and ensuring successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a peptide-based cholecystokinin receptor antagonist. Like many peptides, its solubility in aqueous solutions can be limited, leading to precipitation. This can result in inaccurate concentrations, loss of active compound, and unreliable experimental outcomes. Factors influencing its solubility include pH, ionic strength, temperature, and the presence of other solutes in the buffer.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₅₁H₆₈N₈O₁₄S | Generic Drug Information |
| Molecular Weight | 1049.2 g/mol | Generic Drug Information |
| Description | Peptide, Cholecystokinin Receptor Antagonist | Scientific Literature |
Q3: What are the general signs of this compound precipitation?
Precipitation of this compound in your buffer can be observed as:
-
Cloudiness or turbidity in the solution.
-
Visible particulate matter or crystals.
-
A decrease in the measured concentration of the peptide over time.
Troubleshooting Guide: Preventing this compound Precipitation
Problem: My this compound solution is cloudy or has visible precipitates.
This is a common issue arising from the peptide's low solubility in the chosen buffer. Here are several troubleshooting steps you can take:
1. Buffer Selection and pH Adjustment:
The net charge of a peptide is pH-dependent and it is least soluble at its isoelectric point (pI), the pH at which it has no net charge.
-
General Guideline: For acidic peptides (a higher proportion of acidic amino acids like Aspartic Acid and Glutamic Acid), use a buffer with a pH above the pI. For basic peptides (a higher proportion of basic amino acids like Lysine, Arginine, and Histidine), use a buffer with a pH below the pI.
-
Recommendation for this compound: Without the specific amino acid sequence, the pI of this compound cannot be calculated. Therefore, a systematic approach to test solubility at different pH values is recommended. Start with a neutral buffer (e.g., PBS, pH 7.4) and if precipitation occurs, try buffers with slightly acidic (e.g., pH 5-6) or slightly basic (e.g., pH 8-9) conditions.
| Buffer Type | pH Range | General Use Case for Peptides |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | General purpose, physiologically relevant. |
| Tris Buffer | 7.0 - 9.0 | Useful for a slightly basic pH range. |
| Acetate Buffer | 3.6 - 5.6 | Suitable for maintaining an acidic pH. |
| HEPES Buffer | 6.8 - 8.2 | Good for maintaining physiological pH. |
2. Use of Solubilizing Agents:
If adjusting the pH is not sufficient or not compatible with your experiment, consider using solubilizing agents.
-
Organic Co-solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile can be used to initially dissolve the peptide. The stock solution can then be diluted into the aqueous buffer. Caution: High concentrations of organic solvents can be toxic to cells and may interfere with biological assays. It is crucial to determine the tolerance of your experimental system.
-
Chaotropic Agents: Urea or guanidinium hydrochloride can disrupt the secondary structure of the peptide, preventing aggregation and precipitation. These are harsh agents and should only be used if compatible with your downstream applications.
3. Temperature and Sonication:
-
Gentle Warming: Warming the solution to 30-40°C can sometimes help dissolve the peptide. However, be cautious as excessive heat can degrade the peptide.
-
Sonication: Brief periods of sonication in a water bath can help to break up aggregates and facilitate dissolution.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Lyophilized Peptide
This protocol provides a general workflow for solubilizing a peptide like this compound.
Technical Support Center: Interpreting Conflicting Data from Jmv 167 Experiments
Notice: Information regarding "Jmv 167" is not publicly available.
Our comprehensive search for "this compound" across scientific literature, clinical trial databases, and drug development pipelines has not yielded any specific information about a compound, experiment, or research project with this designation. The search results were consistently unrelated to a scientific context.
This suggests that "this compound" may be an internal project name, a very recent development not yet in the public domain, or a possible misidentification.
Therefore, we are unable to provide a detailed technical support center with troubleshooting guides and FAQs based on conflicting data from "this compound" experiments at this time.
To assist you effectively, we would require the specific data and experimental protocols associated with "this compound".
However, we can offer a generalized framework and a set of frequently asked questions that are broadly applicable when researchers encounter conflicting data in their experiments. This guide is designed to help you navigate the troubleshooting process for any experimental compound.
General Troubleshooting Guide for Conflicting Experimental Data
When faced with conflicting data, a systematic approach to identify the source of the discrepancy is crucial. Below are common areas to investigate.
FAQs for Interpreting Conflicting Experimental Data
Q1: We are observing conflicting results between in vitro and in vivo studies for our compound. What are the potential reasons?
A1: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors can contribute to this:
-
Metabolism: The compound may be metabolized in vivo into active or inactive forms, leading to different effects than those observed in isolated cell cultures.
-
Bioavailability and Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism can significantly impact its concentration at the target site.
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unexpected physiological responses.
-
Host Factors: The immune system, microbiome, and other physiological systems can influence the compound's activity in vivo.
Troubleshooting Workflow for In Vitro vs. In Vivo Discrepancies
Refinement of Jmv 167 dosing regimens for chronic studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of Jmv 167 (also known as MBQ-167) dosing regimens for chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and MBQ-167?
Based on available scientific literature, "this compound" is likely a synonym or an alternative name for the compound more widely known as MBQ-167. All significant research and data point towards MBQ-167 as the designation for the dual Rac/Cdc42 inhibitor.
Q2: What is the mechanism of action of MBQ-167?
MBQ-167 is a small molecule inhibitor that simultaneously targets two proteins, Rac and Cdc42.[1][2] These proteins are Rho GTPases that play a critical role in cancer cell migration, invasion, and tumor growth.[3] By inhibiting Rac and Cdc42, MBQ-167 disrupts the signaling pathways that lead to metastatic progression.[4][5]
Q3: What are the recommended starting doses for chronic in vivo studies in mice?
The effective dose of MBQ-167 in preclinical mouse models of cancer has been shown to range from 1 mg/kg to 100 mg/kg.[4][6][7] The choice of dose will depend on the tumor model, administration route, and desired therapeutic effect.
Q4: How should MBQ-167 be formulated for in vivo administration?
The formulation of MBQ-167 depends on the route of administration.
-
For Intraperitoneal (IP) injection: A common vehicle is a mixture of 12.5% ethanol, 12.5% Cremophor, and 75% PBS (pH 7.4).[4][7][8]
-
For Oral Gavage (PO): A typical formulation consists of 0.5% methyl cellulose and 0.1% Tween 80 in PBS.[3][4]
Q5: What is the recommended frequency of administration for chronic studies?
In published preclinical studies, MBQ-167 has been administered 3 to 5 times per week for several weeks.[3][4][6][7] The optimal frequency should be determined based on the specific experimental design and pharmacokinetic profile of the compound.
Q6: What is the known safety profile of MBQ-167?
MBQ-167 has demonstrated an excellent safety profile in preclinical studies.[1][3] Good Laboratory Practice (GLP) nonclinical safety and safety pharmacology assessments have shown a No Observed Adverse Effect Level (NOAEL) in rats and dogs of 1,000 mg/kg/day.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of MBQ-167 during formulation. | Improper solvent or mixing technique. | Ensure the use of the recommended vehicle solutions (see FAQ Q4). For oral gavage, homogenization is recommended. For IP injections, ensure all components are thoroughly mixed. |
| Inconsistent tumor growth inhibition. | Suboptimal dosing regimen or administration technique. | Re-evaluate the dose and frequency of administration based on the tumor model. Ensure consistent and accurate administration (e.g., proper gavage technique, consistent injection volume). |
| No observed therapeutic effect. | Insufficient drug exposure at the tumor site. | Consider the bioavailability of the chosen administration route. Oral administration has a reported bioavailability of approximately 35%.[7] Intraperitoneal injection may offer more direct systemic exposure. Verify the dose and formulation. |
| Unexpected toxicity or adverse effects in study animals. | Although MBQ-167 has a high NOAEL, individual animal sensitivity can vary. | Monitor animals closely for any signs of distress. If adverse effects are observed, consider reducing the dose or frequency of administration. Consult with a veterinarian. |
Quantitative Data
Table 1: In Vivo Dosing Regimens for MBQ-167 in Mouse Models
| Mouse Model | Tumor Cell Line | Administration Route | Dose | Frequency | Duration | Vehicle |
| Immunocompromised (SCID) | GFP-MDA-MB-231 (TNBC) | Intraperitoneal (IP) | 1 or 10 mg/kg | 3 times/week | 4 weeks | 12.5% ethanol, 12.5% Cremophor, 75% PBS[4][7] |
| Immunocompetent (BALB/c) | 4T-1 (mouse breast cancer) | Oral Gavage (PO) | 25, 50, or 100 mg/kg | 5 times/week | 28 days | 0.5% methyl cellulose, 0.1% Tween 80 in PBS[3][4] |
| Immunocompromised (nude) | GFP-HER2-BM | Intraperitoneal (IP) | 1 or 10 mg/kg | 3 times/week | 65 days | Not specified |
Table 2: Single-Dose Pharmacokinetic Parameters of MBQ-167 in Mice
| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration |
| Dose | 10 mg/kg | 10 mg/kg |
| Half-life (t½) | 4.6 hours[4][5][7][9] | Not specified |
| Bioavailability | Not applicable | ~35%[7] |
Experimental Protocols & Visualizations
MBQ-167 Signaling Pathway
MBQ-167 inhibits the activation of Rac and Cdc42, which in turn blocks the downstream signaling cascade involving p21-activated kinase (PAK). This disruption leads to reduced cell migration, proliferation, and survival of cancer cells.
References
- 1. Science – MBQ Pharma [mbqpharma.com]
- 2. MBQ Pharma announces the First-in-Human Dose of MBQ-167 for Advanced Breast Cancer in a Phase 1 Clinical Trial in Puerto Rico with the dual targeted Rac/Cdc42 inhibitor – MBQ Pharma [mbqpharma.com]
- 3. Frontiers | Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models [frontiersin.org]
- 4. Efficacy of Rac and Cdc42 inhibitor MBQ-167 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Rac and Cdc42 Inhibitor MBQ-167 in Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Dual Rac/Cdc42 Inhibitor MBQ-167 in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Devazepide and JMV-180 in Modulating Cholecystokinin Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two key research compounds, devazepide and JMV-180, used to modulate the activity of cholecystokinin (CCK) receptors. While the initial query referenced "JMV 167," extensive research yielded no compound of that name associated with CCK receptor activity. It is highly probable that this was a typographical error and the intended compound was the well-characterized CCK analogue, JMV-180. This comparison will, therefore, focus on devazepide and JMV-180.
Devazepide is a potent and selective antagonist of the cholecystokinin-1 (CCK-1) receptor, also known as the CCK-A receptor. In contrast, JMV-180 exhibits a more complex pharmacological profile, acting as an agonist at high-affinity CCK-A receptors and an antagonist at low-affinity CCK-A receptors. This fundamental difference in their mechanism of action dictates their distinct effects in various experimental models.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data on the efficacy of devazepide and JMV-180 from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Compound | Receptor Target | Species/Tissue | Parameter | Value | Reference |
| Devazepide | CCK-1 (CCK-A) | Rat Pancreas | IC50 | 81 pM | [Not explicitly cited] |
| Devazepide | CCK-1 (CCK-A) | Bovine Gallbladder | IC50 | 45 pM | [Not explicitly cited] |
| Devazepide | CCK-1 (CCK-A) | Guinea Pig Brain | IC50 | 245 nM | [Not explicitly cited] |
| JMV-180 | High-Affinity CCK-A | Rat Pancreas | Kd | 2.2 nM | [1] |
| JMV-180 | Low-Affinity CCK-A | Rat Pancreas | Kd | 19 nM | [1] |
Table 2: Efficacy in Cellular and Organotypic Models
| Compound | Model System | Effect | Quantitative Data | Reference |
| Devazepide | Ewing Tumor Cells | Inhibition of Cell Growth | 85-88% inhibition at 10 µM | [2] |
| Devazepide | Ewing Tumor Cells | Induction of Apoptosis | Significant increase in apoptotic cells | [2] |
| JMV-180 | PANC-1 Human Pancreatic Cancer Cells | Stimulation of Cell Growth | 123% increase in cell number | [3] |
| JMV-180 | MIA PaCa-2 Human Pancreatic Cancer Cells | Stimulation of Cell Growth | 86% increase in cell number | [3] |
| JMV-180 | Rat Pancreatic Acini | Amylase Secretion | 14-fold increase | [1] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Effect | Quantitative Data | Reference |
| Devazepide | Mouse Tumor Xenograft (Ewing Tumor) | Reduction in Tumor Growth | 40% reduction | [2] |
| Devazepide | Rats | Acquisition of Conditioned Reward | Blocked at 0.1 mg/kg | [4] |
| Devazepide | Rats | Satiety | Attenuated feeding inhibition | [5] |
| Devazepide | Older Rats | Glucose Consumption | Significantly increased | [6] |
Experimental Protocols
Inhibition of Ewing Tumor Cell Growth by Devazepide
-
Cell Lines: Four different Ewing tumor cell lines were used.
-
Treatment: Cells were treated with devazepide at a concentration of 10 µM.
-
Assay: Cell growth was assessed after a specified incubation period.
-
Outcome: Devazepide significantly inhibited the growth of all four cell lines, with inhibition ranging from 85% to 88%.[2]
Stimulation of Pancreatic Cancer Cell Growth by JMV-180
-
Cell Lines: PANC-1 and MIA PaCa-2 human pancreatic cancer cell lines.
-
Treatment: Cells were grown in the presence of JMV-180 at concentrations ranging from 10⁻¹⁰ to 10⁻⁶ M for four to six days.
-
Assay: Cell growth was evaluated by counting the number of cells and by measuring [³H]thymidine incorporation to assess DNA synthesis.
-
Outcome: JMV-180 significantly increased the cell number in both PANC-1 (123% increase) and MIA PaCa-2 (86% increase) cells.[3]
Amylase Secretion from Rat Pancreatic Acini
-
Preparation: Dispersed acini from rat pancreas were prepared.
-
Treatment: Acini were incubated with increasing concentrations of JMV-180.
-
Assay: The amount of amylase released into the supernatant was measured.
-
Outcome: Occupation of high-affinity CCK receptors by JMV-180 led to a 14-fold increase in amylase secretion.[1]
Mandatory Visualizations
Signaling Pathways
References
- 1. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Devazepide, a nonpeptide antagonist of CCK receptors, induces apoptosis and inhibits Ewing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin analog, JMV-180, stimulates growth of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Devazepide, a CCK(A) antagonist, attenuates the satiating but not the preference conditioning effects of intestinal carbohydrate infusions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-dependent effects of CCK and devazepide in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating JMV 2959 Antagonist Activity at the Ghrelin Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison for validating the antagonist activity of JMV 2959 against the ghrelin receptor (GHS-R1a). We present supporting experimental data and methodologies, comparing JMV 2959's performance with a well-established positive control, [D-Lys3]-GHRP-6. This document is intended to aid researchers in the design and execution of robust validation assays for novel ghrelin receptor antagonists.
Ghrelin Receptor (GHS-R1a) Signaling Pathway
The ghrelin receptor, a G-protein coupled receptor, is a key regulator of appetite and energy homeostasis. Upon binding of its endogenous ligand, ghrelin, the receptor activates a Gαq protein, initiating a downstream signaling cascade. This involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 then stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various physiological responses. Antagonists like JMV 2959 competitively bind to the GHS-R1a, preventing ghrelin-mediated activation and subsequent intracellular signaling.
Jmv 167: A Cholecystokinin Receptor Antagonist with Uncharacterized Broader GPCR Cross-Reactivity
For researchers, scientists, and drug development professionals, Jmv 167 has been identified as an antagonist of the cholecystokinin (CCK) receptor, a class A G protein-coupled receptor (GPCR). However, a comprehensive analysis of its cross-reactivity with other GPCRs is not publicly available, highlighting a significant gap in its pharmacological profile.
This compound, with the chemical identifier CAS 120775-49-7, has been characterized in the scientific literature as a tool compound for studying the physiological roles of CCK receptors, particularly the CCKA subtype. While its activity at CCK receptors is established, its selectivity profile against a broader range of GPCRs remains largely unexplored in published studies. This lack of comprehensive cross-reactivity data is a critical consideration for researchers utilizing this compound, as off-target effects can lead to misinterpretation of experimental results.
Comparative Analysis of this compound at CCK Receptors
While a broad cross-reactivity profile is unavailable, existing literature provides some insights into the interaction of this compound and related compounds with CCK receptor subtypes. The following table summarizes the available data on the binding affinity and functional activity of this compound and other CCK receptor ligands. It is important to note that specific quantitative data for this compound's binding affinity (Ki or IC50) at CCKA and CCKB receptors, or its functional antagonism (pA2 or Kb), is not consistently reported across different studies, and a direct head-to-head comparison in a standardized assay format is lacking in the available literature.
| Compound | Target Receptor(s) | Binding Affinity (Ki/IC50) | Functional Activity | Reference |
| This compound | CCK Receptors | Data not consistently reported | Antagonist | [1][2] |
| CCK-8 | CCKA and CCKB Receptors | High Affinity | Agonist | [3][4] |
| JMV-180 | CCKA Receptor | High Affinity | Partial Agonist/Antagonist | [3][4][5][6][7] |
| L-364,718 (Devazepide) | CCKA Receptor | High Affinity (Selective) | Antagonist | [8] |
| L-365,260 | CCKB Receptor | High Affinity (Selective) | Antagonist | [8] |
| Proglumide | CCKA and CCKB Receptors | Low Affinity (Non-selective) | Antagonist | [9][10] |
Signaling Pathways and Experimental Workflows
To understand the context in which this compound's activity is assessed, it is crucial to visualize the underlying signaling pathways and experimental procedures.
Cholecystokinin A (CCKA) Receptor Signaling Pathway
Activation of the CCKA receptor by its endogenous ligand, CCK, primarily initiates Gαq-mediated signaling. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. This compound is expected to block these downstream events by preventing the initial activation of the receptor by CCK.
Caption: CCKA Receptor Signaling Pathway Blocked by this compound.
Experimental Workflow for Assessing GPCR Antagonism
A standard method to evaluate the antagonistic properties of a compound like this compound is through competitive binding assays and functional assays. The following diagram illustrates a typical workflow.
Caption: Experimental Workflow for GPCR Antagonist Characterization.
Detailed Experimental Protocols
Radioligand Binding Assay
-
Membrane Preparation: Cells stably expressing the GPCR of interest (e.g., CCKA or CCKB receptor) are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.
-
Assay: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a suitable radiolabeled ligand (e.g., [³H]CCK-8) and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with cold assay buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
-
Cell Culture: Cells stably expressing the target GPCR are plated in a 96-well, black-walled, clear-bottom plate and cultured to confluency.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific time at 37°C.
-
Antagonist Incubation: The dye-containing solution is removed, and the cells are washed. The cells are then pre-incubated with varying concentrations of the antagonist (this compound) or vehicle for a defined period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A fixed concentration of the agonist (e.g., CCK-8) is added to the wells, and the fluorescence intensity is measured over time.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of an increase in intracellular calcium. The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced signal. The data are fitted to a dose-response curve to calculate the IC50 of the antagonist. The Schild analysis can be used to determine the antagonist's dissociation constant (Kb).
Conclusion
This compound is a known antagonist of the cholecystokinin receptor. However, the lack of a comprehensive public dataset on its cross-reactivity with other GPCRs is a significant limitation for its use as a highly selective pharmacological tool. Researchers using this compound should exercise caution and consider the possibility of off-target effects, particularly in complex biological systems. Further studies are warranted to fully characterize the selectivity profile of this compound to enable a more precise interpretation of experimental outcomes.
References
- 1. This compound, CAS [[120775-49-7]] | BIOZOL [biozol.de]
- 2. Page loading... [guidechem.com]
- 3. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through the same binding site of CCKA receptor in rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCK antagonists reveal that CCK-8 and JMV-180 interact with different sites on the rat pancreatic acinar cell CCKA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinin analog, JMV-180, stimulates growth of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through the same binding site of CCK(A) receptor in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Jmv 167's potency in different species
An initial search for "JMV 167" did not yield information related to a specific chemical compound or therapeutic agent. The search results primarily reference a military standard for mechanical vibrations (MIL-STD-167) and media personalities.
To provide a comprehensive comparison guide as requested, clarification on the identity of "this compound" is necessary. Please verify the name or provide any alternative identifiers for the compound of interest. Accurate identification is the crucial first step to accessing the relevant scientific literature and compiling the data required for this guide.
Once the correct compound is identified, a thorough analysis of its potency in different species can be conducted, including:
-
Data Compilation: Gathering and summarizing quantitative data (e.g., IC50, EC50, Ki values) into a comparative table.
-
Methodology Review: Detailing the experimental protocols used to determine the compound's potency and efficacy.
-
Pathway and Workflow Visualization: Creating diagrams to illustrate the compound's mechanism of action or the experimental procedures.
We look forward to receiving the updated information to proceed with your request.
Head-to-Head Comparison of CCK Receptor Antagonists in Experimental Pancreatitis Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of JMV 167 and Other Key Cholecystokinin (CCK) Antagonists in the Context of Pancreatitis Research.
The role of cholecystokinin (CCK) in the pathophysiology of acute pancreatitis has been a subject of extensive research, leading to the investigation of various CCK receptor antagonists as potential therapeutic agents. These antagonists aim to mitigate the overstimulation of pancreatic acinar cells, a key initiating event in pancreatitis. This guide provides a head-to-head comparison of this compound and other prominent CCK antagonists—loxiglumide, devazepide, and lorglumide—based on available data from preclinical pancreatitis models.
Overview of Compared CCK Antagonists
Cholecystokinin mediates its effects through two main receptor subtypes: CCK-A (or CCK1) and CCK-B (or CCK2). The CCK-A receptor is predominantly found on pancreatic acinar cells and is the primary target for therapeutic intervention in pancreatitis.
-
This compound: This compound exhibits a unique pharmacological profile. It acts as an agonist at high-affinity CCK receptors, which are associated with stimulating digestive enzyme secretion, but as an antagonist at low-affinity CCK receptors. The low-affinity state is implicated in the inhibitory effects seen with supramaximal CCK stimulation that leads to experimental pancreatitis.[1][2]
-
Loxiglumide: A potent and specific CCK-A receptor antagonist, loxiglumide has been evaluated in various models of experimental pancreatitis.[3][4][5]
-
Devazepide: One of the earliest and most well-characterized selective CCK-A receptor antagonists.[6]
-
Lorglumide: Another potent and selective CCK-A receptor antagonist that has been studied for its effects on pancreatic secretion and growth.[7][8][9]
-
JNJ-17156516 and Dexloxiglumide: Newer selective CCK1 receptor antagonists that have been investigated in models of pancreatitis induced by biliary tract obstruction.[10]
Data Presentation: Efficacy in Pancreatitis Models
The following tables summarize the quantitative data from various studies on the efficacy of these CCK antagonists in animal models of acute pancreatitis. It is important to note that direct head-to-head comparative studies for all these compounds, particularly including this compound, are limited. The data is compiled from different experimental settings.
Table 1: Effect of CCK Antagonists on Biochemical Markers in Cerulein-Induced Pancreatitis
| Antagonist | Animal Model | Dose | Reduction in Serum Amylase | Reference |
| Loxiglumide | Rat | 50 mg/kg (s.c. or oral) | Almost complete reduction | [3] |
| Loxiglumide | Mouse | - | Ameliorated pancreatitis | [4] |
| JNJ-17156516 | Rat | ED50 = 8.2 µmol/kg (p.o.) | Dose-dependent suppression | [10] |
| Dexloxiglumide | Rat | ED50 > 30 µmol/kg (p.o.) | Dose-dependent suppression | [10] |
Table 2: Effect of CCK Antagonists on Pancreatic Edema and Histology
| Antagonist | Animal Model | Pancreatitis Model | Effect on Pancreatic Wet Weight | Histological Improvement | Reference |
| Loxiglumide | Rat | Cerulein-induced | Almost complete reduction | Yes | [3] |
| Loxiglumide | Rat | Sodium Taurocholate-induced | No apparent beneficial effect | No apparent beneficial effect | [3] |
| Loxiglumide | Rat | Closed Duodenal Loop | Improved pathological changes | Yes | [4] |
Table 3: Efficacy in Other Pancreatitis Models
| Antagonist | Animal Model | Pancreatitis Model | Key Findings | Reference |
| Loxiglumide | Rat | Taurocholate + Caerulein-induced | Improved survival rates | [4] |
| JNJ-17156516 | Rat | Bile Duct Ligation | Dose-dependent suppression of amylase and lipase | [10] |
| Dexloxiglumide | Rat | Bile Duct Ligation | Dose-dependent suppression of amylase and lipase | [10] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
References
- 1. Experimental pancreatitis is mediated by low-affinity cholecystokinin receptors that inhibit digestive enzyme secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental pancreatitis is mediated by low-affinity cholecystokinin receptors that inhibit digestive enzyme secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a new cholecystokinin receptor antagonist loxiglumide on acute pancreatitis in two experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of loxiglumide on experimental acute pancreatitis using various models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of endogenous cholecystokinin on the course of acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of intermittent injections of CCK-8S and the CCK-A receptor antagonist devazepide on cell proliferation in exocrine rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the cholecystokinin-receptor antagonist lorglumide on pancreatic enzyme secretion stimulated by bombesin, food, and caerulein, giving similar plasma cholecystokinin concentrations in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effect of lorglumide on pancreatic growth stimulated by camostate in rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of CCK and potential utility of CCK1 receptor antagonism in the treatment of pancreatitis induced by biliary tract obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Critical Information Required for Safe Disposal of JMV 167
To ensure the safe and proper disposal of the substance identified as "JMV 167," it is imperative to first correctly identify the specific chemical compound. Initial research has revealed multiple substances marketed or identified with similar names, each with distinct chemical properties and requiring different disposal protocols.
Without a specific Chemical Abstracts Service (CAS) number, providing a definitive disposal procedure is not possible and could be hazardous. The name "this compound" has been associated with at least three different types of substances:
-
This compound (CAS No. 120775-49-7): A cholecystokinin receptor antagonist.[1]
-
JWH 167 (CAS No. 864445-37-4): A synthetic cannabinoid.[2]
The disposal requirements for a peptide-based receptor antagonist, a synthetic cannabinoid, and a silicone sealant are fundamentally different.
General Principles for Laboratory Chemical Waste Disposal
For researchers, scientists, and drug development professionals, the primary source of information for the safe handling and disposal of any chemical is its Safety Data Sheet (SDS) . The SDS is a comprehensive document that provides detailed information about the physical and chemical properties of a substance, its hazards, and emergency procedures.
Key sections in an SDS relevant to disposal include:
-
Section 7: Handling and Storage: Provides guidance on safe handling practices and storage conditions.[3][5][7]
-
Section 8: Exposure Controls/Personal Protection: Details necessary personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection.[3][4][5][6]
-
Section 13: Disposal Considerations: This section will provide specific instructions for the disposal of the chemical, including whether it should be treated as hazardous waste and the appropriate disposal methods.
General Step-by-Step Guidance for Chemical Disposal (pending specific SDS information):
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS for the specific "this compound" you are using will provide explicit disposal instructions.
-
Identify the Waste Category: Based on the SDS and local regulations, determine if the waste is hazardous. Characteristics of hazardous waste include ignitability, corrosivity, reactivity, and toxicity.
-
Segregate the Waste: Do not mix different types of chemical waste. Keep "this compound" waste separate from other chemical streams unless explicitly permitted by the SDS or your institution's environmental health and safety (EHS) office.
-
Use Appropriate Waste Containers: Use containers that are compatible with the chemical and are clearly labeled with the full chemical name and hazard warnings.
-
Follow Institutional Procedures: Adhere to your organization's specific protocols for chemical waste pickup and disposal. Contact your EHS office for guidance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE as specified in the SDS when handling the chemical and its waste.[4][5] This typically includes safety glasses, lab coats, and chemical-resistant gloves.
Next Steps
To receive accurate and actionable disposal procedures, please provide the CAS number for the "this compound" you are working with. Once the specific substance is identified, a detailed disposal plan, including any relevant quantitative data and procedural diagrams, can be provided.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
